

Application Notes and Protocol for Staining Collagen Fibers with Acid Red 131

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in the extracellular matrix, plays a crucial role in tissue structure and function. Its accurate visualization and quantification are essential for studying a wide range of physiological and pathological processes, including fibrosis, wound healing, and tissue engineering. While Picrosirius Red (Direct Red 80) is the most extensively documented and validated dye for specific collagen staining, other acidic dyes with similar molecular properties can also be employed.[1][2][3] **Acid Red 131** is a water-soluble, anionic azo dye commonly used in the textile and leather industries.[4][5] Although not conventionally used for histological staining of collagen, its properties as an acid dye suggest its potential for this application, likely acting through a similar mechanism of binding to the basic amino acid residues in collagen.

These application notes provide a detailed protocol for the use of **Acid Red 131** for staining collagen fibers in paraffin-embedded tissue sections. This protocol is adapted from the well-established Picrosirius Red staining method due to the absence of a standardized procedure for **Acid Red 131** in the scientific literature. Researchers should be aware that this is a novel application and may require optimization for specific tissues and research questions.

Principle of Staining



The proposed mechanism for staining collagen with **Acid Red 131** in a picric acid solution is analogous to that of Picrosirius Red. The elongated, negatively charged molecules of the Acid Red dye are thought to align with the long, positively charged collagen fibers. The picric acid serves to enhance the specificity of this binding by suppressing the staining of non-collagenous components. When viewed under bright-field microscopy, collagen fibers are expected to appear red against a yellow background.

Quantitative Data Summary

As this is an adapted protocol, the following table provides recommended starting concentrations and incubation times based on standard Picrosirius Red procedures. Optimization may be necessary.

Reagent/Parameter	Concentration/Setting	Purpose
Picro-Acid Red 131 Staining Solution		
Acid Red 131	0.1% (w/v)	Stains collagen fibers.
Saturated Aqueous Picric Acid	Enhances specificity for collagen.	
Washing Solution		
Acidified Water (0.5% Acetic Acid)	0.5% (v/v)	Removes excess, unbound dye.
Staining Incubation Time	60 minutes	Allows for optimal dye binding.
Deparaffinization and Rehydration	Standard procedure	Prepares the tissue for staining.
Dehydration	Graded ethanol series (70%, 95%, 100%)	Prepares the stained tissue for mounting.

Experimental Protocol

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.



Materials:

- Acid Red 131 (C.I. 12234-99-0)
- Picric Acid, saturated aqueous solution
- Glacial Acetic Acid
- Weigert's Iron Hematoxylin (optional, for nuclear counterstaining)
- · Distilled water
- Ethanol (70%, 95%, and 100%)
- Xylene or xylene substitute
- · Resinous mounting medium
- Coplin jars or staining dishes
- Microscope slides with paraffin-embedded tissue sections

Reagent Preparation:

- Picro-Acid Red 131 Staining Solution (0.1%):
 - Dissolve 0.1 g of Acid Red 131 in 100 ml of saturated aqueous picric acid.
 - Stir until fully dissolved. The solution is stable for several months when stored in a tightly sealed container at room temperature.
- Acidified Water (0.5% Acetic Acid):
 - Add 0.5 ml of glacial acetic acid to 99.5 ml of distilled water. Mix well.
- Weigert's Iron Hematoxylin (optional):
 - Prepare according to the manufacturer's instructions.



Staining Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene or xylene substitute for 5 minutes each. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Hydrate through 95% ethanol for 3 minutes. d. Hydrate through 70% ethanol for 3 minutes. e. Rinse in running tap water for 5 minutes. f. Finally, rinse in distilled water.
- (Optional) Nuclear Counterstaining: a. Stain in Weigert's Iron Hematoxylin for 8-10 minutes.
 b. Wash in running tap water for 10 minutes. c. Differentiate in 0.5% acid alcohol if necessary. d. "Blue" in Scott's tap water substitute or running tap water. e. Wash in distilled water.
- Collagen Staining: a. Immerse slides in the Picro-Acid Red 131 staining solution for 60 minutes at room temperature. This extended incubation time is to ensure equilibrium of dye binding.
- Washing: a. Wash the slides in two changes of acidified water for 2 minutes each to remove excess stain.
- Dehydration: a. Dehydrate rapidly through three changes of 100% ethanol. Brief immersions are recommended to prevent excessive destaining. b. Clear in two changes of xylene or xylene substitute for 5 minutes each.
- Mounting: a. Mount the coverslip with a resinous mounting medium.

Expected Results:

Collagen fibers: Red

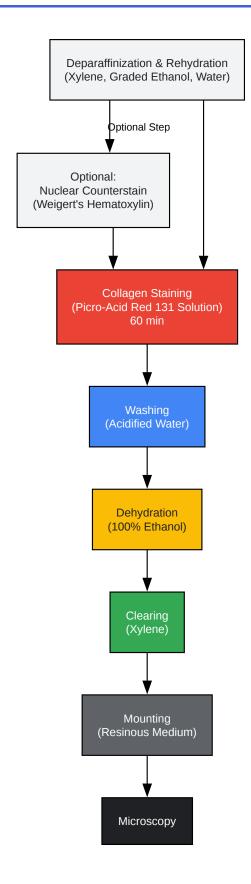
Cytoplasm and muscle: Yellow

Nuclei (if counterstained): Black/Blue

Visualizations

Experimental Workflow for Collagen Staining





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A flowchart of the Acid Red 131 staining protocol.



Disclaimer: This protocol is an adaptation of the well-established Picrosirius Red staining method. As the use of **Acid Red 131** for collagen staining is not widely documented, optimization of staining times and solution concentrations may be required for specific applications. It is recommended to perform initial validation on control tissues.

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- To cite this document: BenchChem. [Application Notes and Protocol for Staining Collagen Fibers with Acid Red 131]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172250#protocol-for-staining-collagen-fibers-with-acid-red-131]

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